molecular formula C6H9BrO2 B13663300 Ethyl 2-bromobut-2-enoate CAS No. 59065-89-3

Ethyl 2-bromobut-2-enoate

Cat. No.: B13663300
CAS No.: 59065-89-3
M. Wt: 193.04 g/mol
InChI Key: YHGVZVYRHWZVKI-UHFFFAOYSA-N
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Description

Ethyl 2-bromobut-2-enoate is an organic compound with the molecular formula C6H9BrO2. It is a brominated ester, specifically an ethyl ester of 2-bromobut-2-enoic acid. This compound is known for its reactivity and is used in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromobut-2-enoate can be synthesized through the bromination of ethyl but-2-enoate. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like tetrachloromethane (CCl4). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromobut-2-enoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Addition Reactions: Electrophiles such as halogens (Cl2, Br2) or hydrogen halides (HCl, HBr).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted products.

    Addition Reactions: Formation of dihalides or halohydrins.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethyl 2-bromobut-2-enoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-bromobut-2-enoate in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In photoredox catalysis, the compound undergoes electron transfer processes, leading to the formation of new products through radical intermediates .

Comparison with Similar Compounds

Ethyl 2-bromobut-2-enoate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.

Properties

IUPAC Name

ethyl 2-bromobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-3-5(7)6(8)9-4-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGVZVYRHWZVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336504
Record name Ethyl 2-bromobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59065-89-3
Record name Ethyl 2-bromobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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